molecular formula C17H16FN3 B1525997 3-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline CAS No. 1354962-68-7

3-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline

Cat. No.: B1525997
CAS No.: 1354962-68-7
M. Wt: 281.33 g/mol
InChI Key: FFUZYZQMTNXXPY-UHFFFAOYSA-N
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Description

3-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring fused with a cyclopropyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline typically involves multi-step organic reactions. One common approach is the cyclization of 2-aminobenzonitrile derivatives with cyclopropylamine under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and elevated temperatures to facilitate the formation of the benzodiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as palladium or platinum, can also improve the yield and purity of the final product. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted benzodiazole derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been explored in various assays, indicating potential as a therapeutic agent.

  • Medicine: Research has focused on its potential use in treating diseases such as cancer and bacterial infections.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)phenol

  • (5-fluoro-1-phenyl-1H-1,3-benzodiazol-2-yl)methanol hydrochloride

  • (5-fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride

Uniqueness: 3-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline stands out due to its unique structural features, which contribute to its distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(1-cyclopropyl-5-fluorobenzimidazol-2-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3/c1-10-13(3-2-4-14(10)19)17-20-15-9-11(18)5-8-16(15)21(17)12-6-7-12/h2-5,8-9,12H,6-7,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUZYZQMTNXXPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C2=NC3=C(N2C4CC4)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline
Reactant of Route 2
Reactant of Route 2
3-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline
Reactant of Route 3
3-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline
Reactant of Route 4
Reactant of Route 4
3-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline
Reactant of Route 5
Reactant of Route 5
3-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline
Reactant of Route 6
3-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline

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